N-Amino-1H-imidazole-1-carboximidamide
Overview
Description
“N-Amino-1H-imidazole-1-carboximidamide” is a chemical compound with the CAS Number: 1016162-38-1 . It has a molecular weight of 125.13 and its IUPAC name is 1H-imidazole-1-carboximidohydrazide . It is typically in powder form .
Synthesis Analysis
The synthesis of imidazoles, the class of compounds to which “N-Amino-1H-imidazole-1-carboximidamide” belongs, has been a subject of research . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The InChI code for “N-Amino-1H-imidazole-1-carboximidamide” is 1S/C4H7N5/c5-4(8-6)9-2-1-7-3-9/h1-3H,6H2,(H2,5,8) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-Amino-1H-imidazole-1-carboximidamide” is a solid substance . It has a molecular weight of 125.13 , and its water solubility is 124.0 mg/mL . Its logP values are -1.2 (ALOGPS) and -0.96 (Chemaxon) .Scientific Research Applications
Synthesis and Transformation
A series of new optically active 1H-imidazole 3-oxides with substituted acetate groups were prepared, showcasing a method for creating diverse imidazole derivatives with potential for various applications. These compounds were transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives and optically active 2,3-bis(imidazolyl)propanoates, highlighting the versatility of imidazole compounds in synthetic chemistry (Jasiński et al., 2008).
Anti-hyperglycemic Activity
Novel carboximidamides derived from cyanamides linked with pyrimidine moiety were synthesized and evaluated for anti-hyperglycemic activity. These compounds showed significant decreases in serum glucose levels, indicating their potential as therapeutic agents for diabetes management (Moustafa et al., 2021).
Microwave-assisted Synthesis
An efficient method for synthesizing mono- and disubstituted 2-amino-1H-imidazoles via microwave-assisted hydrazinolysis was reported. This protocol avoids strong acidic conditions and is superior to classical methods, demonstrating the potential of microwave-assisted synthesis in creating imidazole derivatives efficiently (Ermolat’ev et al., 2009).
Corrosion Inhibition
Amino acid-based imidazolium zwitterions were synthesized and characterized as novel and green corrosion inhibitors for mild steel. These compounds exhibited high inhibition efficiency and provided insights into the design of environmentally friendly corrosion inhibitors (Srivastava et al., 2017).
Green Chemistry
A multi-component one-pot synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives was developed under controlled microwave heating. This process is environmentally friendly, showcasing the application of green chemistry principles in the synthesis of complex molecules (Sadek et al., 2018).
properties
IUPAC Name |
N'-aminoimidazole-1-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c5-4(8-6)9-2-1-7-3-9/h1-3H,6H2,(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWZHVUNZBUCGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=N1)/C(=N/N)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.